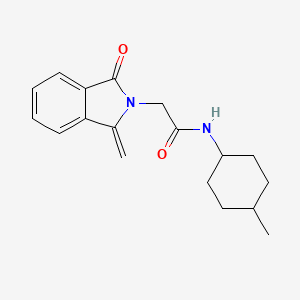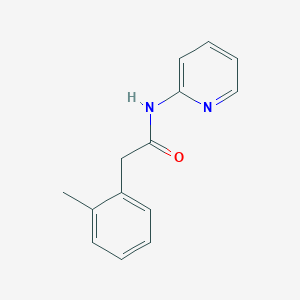
N-(4-methylcyclohexyl)-2-(1-methylidene-3-oxoisoindol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylcyclohexyl)-2-(1-methylidene-3-oxoisoindol-2-yl)acetamide, also known as MK-677, is a non-peptide growth hormone secretagogue that stimulates the release of growth hormone (GH) and insulin-like growth factor 1 (IGF-1) in the body. MK-677 has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various conditions such as growth hormone deficiency, muscle wasting, and osteoporosis.
Mecanismo De Acción
N-(4-methylcyclohexyl)-2-(1-methylidene-3-oxoisoindol-2-yl)acetamide works by stimulating the release of GH and IGF-1 in the body. GH and IGF-1 play key roles in promoting growth and development, as well as maintaining muscle and bone mass. N-(4-methylcyclohexyl)-2-(1-methylidene-3-oxoisoindol-2-yl)acetamide works by binding to the ghrelin receptor, which is found in the hypothalamus and pituitary gland. This binding stimulates the release of GH and IGF-1, leading to the observed physiological effects.
Biochemical and Physiological Effects:
N-(4-methylcyclohexyl)-2-(1-methylidene-3-oxoisoindol-2-yl)acetamide has been shown to have a number of biochemical and physiological effects. Studies have shown that N-(4-methylcyclohexyl)-2-(1-methylidene-3-oxoisoindol-2-yl)acetamide can increase lean body mass, reduce fat mass, and improve bone density. In addition, N-(4-methylcyclohexyl)-2-(1-methylidene-3-oxoisoindol-2-yl)acetamide has been shown to improve sleep quality and cognitive function in healthy adults.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methylcyclohexyl)-2-(1-methylidene-3-oxoisoindol-2-yl)acetamide has a number of advantages and limitations for lab experiments. One advantage is that it is a non-peptide compound, which makes it easier to synthesize and handle in the lab. In addition, N-(4-methylcyclohexyl)-2-(1-methylidene-3-oxoisoindol-2-yl)acetamide has a long half-life, which means that it can be administered once daily. However, one limitation is that N-(4-methylcyclohexyl)-2-(1-methylidene-3-oxoisoindol-2-yl)acetamide can be expensive to produce, which can limit its use in some lab settings.
Direcciones Futuras
There are a number of future directions for research on N-(4-methylcyclohexyl)-2-(1-methylidene-3-oxoisoindol-2-yl)acetamide. One area of interest is its potential use in the treatment of muscle wasting and osteoporosis. Another area of interest is its potential use in the treatment of cognitive decline in elderly patients. Additionally, there is interest in exploring the use of N-(4-methylcyclohexyl)-2-(1-methylidene-3-oxoisoindol-2-yl)acetamide in combination with other compounds to enhance its therapeutic effects.
Métodos De Síntesis
N-(4-methylcyclohexyl)-2-(1-methylidene-3-oxoisoindol-2-yl)acetamide is synthesized through a multi-step process that involves the condensation of 2-(1-methylidene-3-oxoisoindol-2-yl)acetic acid with 4-methylcyclohexylamine. The resulting product is then purified and crystallized to obtain N-(4-methylcyclohexyl)-2-(1-methylidene-3-oxoisoindol-2-yl)acetamide in its final form.
Aplicaciones Científicas De Investigación
N-(4-methylcyclohexyl)-2-(1-methylidene-3-oxoisoindol-2-yl)acetamide has been extensively studied for its potential therapeutic applications in the treatment of various conditions. Studies have shown that N-(4-methylcyclohexyl)-2-(1-methylidene-3-oxoisoindol-2-yl)acetamide can increase lean body mass, improve bone density, and reduce muscle wasting in elderly patients. In addition, N-(4-methylcyclohexyl)-2-(1-methylidene-3-oxoisoindol-2-yl)acetamide has been shown to improve sleep quality and cognitive function in healthy adults.
Propiedades
IUPAC Name |
N-(4-methylcyclohexyl)-2-(1-methylidene-3-oxoisoindol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-12-7-9-14(10-8-12)19-17(21)11-20-13(2)15-5-3-4-6-16(15)18(20)22/h3-6,12,14H,2,7-11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJHIDPAZPMVOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)CN2C(=C)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylcyclohexyl)-2-(1-methylidene-3-oxoisoindol-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-fluorophenyl)-8-methylidene-5H-[1,3]dioxolo[4,5-g]quinazoline-6-thione](/img/structure/B7471081.png)

![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(3-fluoro-4-methylphenyl)methanone](/img/structure/B7471090.png)
![2-[(4-Methylpiperidin-1-yl)methyl]-1,3-benzoxazole](/img/structure/B7471096.png)
![4-[(4-Cyanophenyl)sulfamoyl]benzoic acid](/img/structure/B7471102.png)
![4-Methoxy-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid](/img/structure/B7471115.png)





![[2-(2,5-Dichloroanilino)-2-oxoethyl] 2,4-dihydroxybenzoate](/img/structure/B7471162.png)

![N-[2-(dimethylamino)phenyl]-3-iodobenzamide](/img/structure/B7471171.png)